4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Substitution Reactions:
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridinone core or the aromatic rings, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyridinone core and the substituted functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-yl)pyridin-2(1H)-one: Lacks the piperazin-1-yl group.
4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylmethyl)pyridin-2(1H)-one: Lacks the piperazin-1-yl group and has a different substitution pattern.
Uniqueness
The presence of the piperazin-1-yl group in 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one distinguishes it from similar compounds. This group can enhance its binding affinity to certain molecular targets, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c1-22-20-26(35)28(30(36)34(22)21-23-11-13-25(37-2)14-12-23)29(24-8-4-3-5-9-24)33-18-16-32(17-19-33)27-10-6-7-15-31-27/h3-15,20,29,35H,16-19,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMGXGAMHBDRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)OC)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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